N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with [2,2’-bifuran]-5-ylmethanol in the presence of coupling reagents. One common method involves the use of microwave-assisted conditions to facilitate the reaction. The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The chlorobenzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom
Major Products
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A bio-based polyester with similar structural features.
5,5’-Dibuthoxy-2,2′-bifuran: Known for its antibacterial activity.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-chlorobenzamide is unique due to the combination of the bifuran moiety and the chlorobenzamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not observed in similar compounds .
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-4-1-3-11(9-12)16(19)18-10-13-6-7-15(21-13)14-5-2-8-20-14/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNHKSOULIZRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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